![molecular formula C9H19N3OS B4894822 N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea, also known as SMT or SMT-19969, is a small molecule inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays an important role in regulating smooth muscle relaxation, platelet aggregation, and inflammation. SMT has been studied for its potential applications in the treatment of various cardiovascular and inflammatory diseases.
Mécanisme D'action
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea works by binding to the heme group of sGC, which inhibits the enzyme's ability to produce cGMP. This leads to decreased smooth muscle relaxation, platelet aggregation, and inflammation. N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to be a potent and selective inhibitor of sGC, with minimal off-target effects.
Biochemical and Physiological Effects
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These effects include reducing blood pressure, improving vascular function, reducing platelet aggregation, and reducing inflammation. N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its potency and selectivity as an sGC inhibitor. This allows for precise modulation of cGMP levels and downstream signaling pathways. However, N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea may have off-target effects that need to be carefully considered when interpreting experimental results.
Orientations Futures
There are several future directions for research on N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea and its potential therapeutic applications. One area of interest is in the development of more potent and selective sGC inhibitors that can be used in clinical settings. Another area of interest is in the use of N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the mechanisms underlying N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea's effects on cardiovascular and inflammatory diseases.
Méthodes De Synthèse
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea can be synthesized using a multi-step process that involves the reaction of various reagents under specific conditions. The process typically involves the use of organic solvents, acid-catalyzed reactions, and purification steps to obtain the final product. The synthesis method has been optimized to improve the yield and purity of N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea for use in scientific research.
Applications De Recherche Scientifique
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential applications in the treatment of various cardiovascular and inflammatory diseases. It has been shown to inhibit sGC activity and reduce the production of cGMP, which can lead to decreased smooth muscle relaxation, platelet aggregation, and inflammation. N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been studied in animal models of hypertension, pulmonary hypertension, and sepsis, and has shown promising results in reducing blood pressure and improving vascular function.
Propriétés
IUPAC Name |
1-methyl-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3OS/c1-10-9(14)11-3-2-4-12-5-7-13-8-6-12/h2-8H2,1H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJVMZOPTGEUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
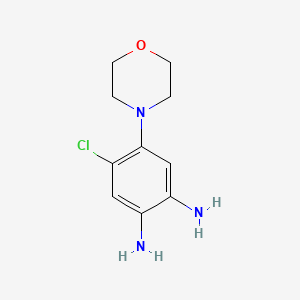
![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
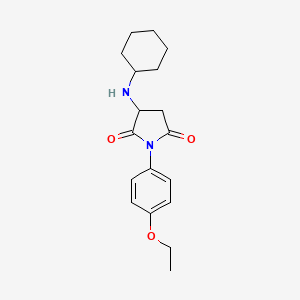
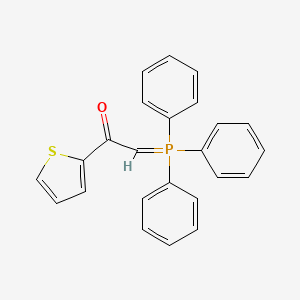
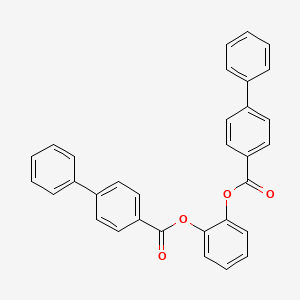
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)
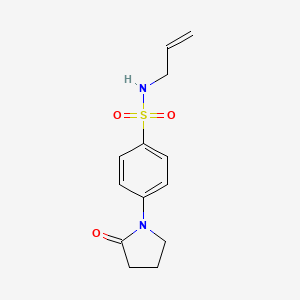
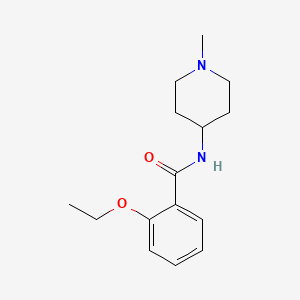
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)